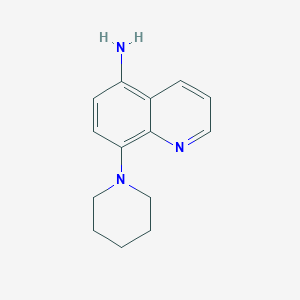
8-(Piperidin-1-YL)quinolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-(Piperidin-1-YL)quinolin-5-amine” is a compound that belongs to the class of organic compounds known as quinolines . It is a nitrogen-containing bicyclic compound . The compound has a molecular weight of 227.31 .
Synthesis Analysis
The synthesis of quinoline derivatives like “this compound” often involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . Specific conditions and reagents used in the synthesis process can vary .Molecular Structure Analysis
The molecular structure of “this compound” includes a quinoline moiety and a piperidine moiety . Quinoline is a nitrogen-containing heterocycle, while piperidine is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Quinoline derivatives like “this compound” are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include hydrogenation, cyclization, cycloaddition, annulation, and amination .It is stored at a temperature of 4 degrees Celsius . The compound’s InChI Code is 1S/C14H17N3/c15-12-6-7-13 (17-9-2-1-3-10-17)11-5-4-8-16-14 (11)12/h4-8H,1-3,9-10,15H2 .
科学的研究の応用
Antiproliferative Activities
Research has shown that certain derivatives of quinoline, which may include structures similar to 8-(Piperidin-1-yl)quinolin-5-amine, have been synthesized and evaluated for their antiproliferative activities against cancer cells. These compounds have shown potential due to their DNA binding affinity and inhibitory activities against topoisomerases (topo I and topo II), which are crucial for cancer cell proliferation. For instance, some derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as dual topo I and topo II inhibitory agents (Tseng et al., 2010).
Metal Ion Promoted Amination
Studies have explored the effects of metal ions on the amination of quinolinediones. Specifically, reactions involving 8-hydroxyquinoline derivatives have been promoted by nickel (Ni(II)) ions to achieve selective amination, leading to the production of various aminated quinoline derivatives. This method represents a novel approach to modify quinoline structures for potential applications in material science or pharmaceuticals (Yoshida et al., 1988).
Anti-corrosion Properties
Research into 8-hydroxyquinoline derivatives has also revealed their potential as anti-corrosion agents for metals in acidic environments. These studies have focused on the efficacy of these compounds in preventing corrosion on metal surfaces, particularly mild steel, highlighting their utility in industrial applications. The findings suggest that these derivatives act as cathodic inhibitors, with significant efficiency in protecting against corrosion (Douche et al., 2020).
DNA Detection and Fluorescent Probes
Innovative research has been conducted on synthesizing novel benzimidazo[1,2-a]quinolines substituted with piperidine, among other nuclei, using an uncatalyzed amination protocol. These compounds have been characterized for their potential as DNA-specific fluorescent probes, demonstrating significant enhancements in fluorescence emission intensity in the presence of ct-DNA. Such advancements indicate the applicability of these derivatives in biochemical assays and research tools for detecting DNA (Perin et al., 2011).
Safety and Hazards
将来の方向性
The development of fast and cost-effective methods for the synthesis of substituted piperidines like “8-(Piperidin-1-YL)quinolin-5-amine” is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a high level of ongoing research in this field.
特性
IUPAC Name |
8-piperidin-1-ylquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)14-11(12)5-4-8-16-14/h4-8H,1-3,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNMWWCORPDOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=C(C=C2)N)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)
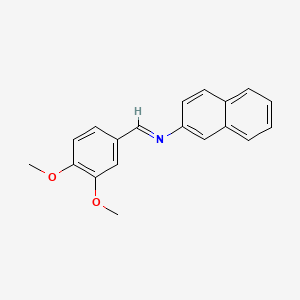
![N-butyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2645594.png)
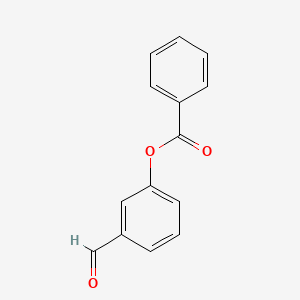
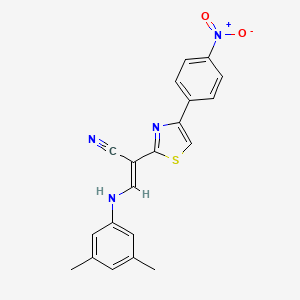
![2-[N-(2,4-dichlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2645602.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)
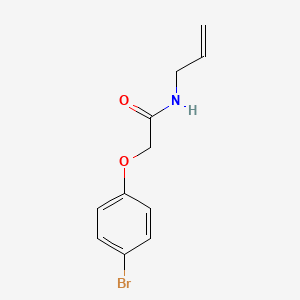
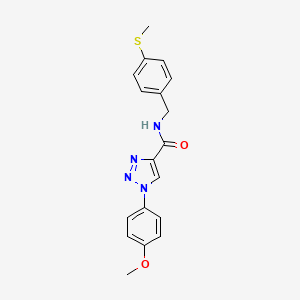
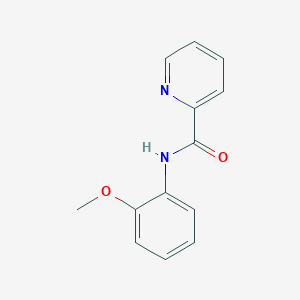
![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)
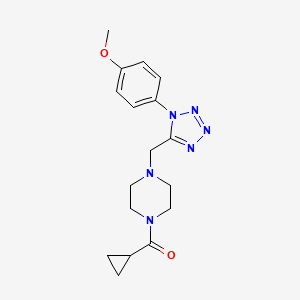
![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)